Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-

Description

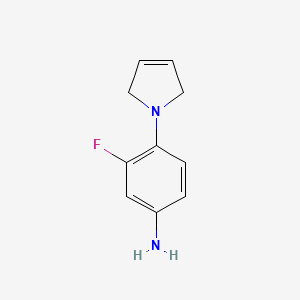

Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- (IUPAC name) is a fluorinated aniline derivative featuring a 2,5-dihydro-1H-pyrrole substituent at the para position and a fluorine atom at the meta position of the benzene ring. The dihydro-pyrrole moiety introduces partial unsaturation, which may influence electronic properties and reactivity compared to fully saturated or oxidized pyrrole systems.

Properties

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-4,7H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWMMPORJHJAFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthetic challenge lies in the selective introduction of the fluorine atom and the pyrrole moiety onto the aniline ring without undesired side reactions or degradation of sensitive functional groups.

Synthetic Strategies for Fluorinated Aniline Derivatives

Fluorinated anilines such as 3-fluoroaniline derivatives are commonly prepared through electrophilic fluorination or nucleophilic aromatic substitution routes. According to patent literature, a notable method involves reacting hydroxylamine derivatives of fluorobenzenes with anhydrous hydrogen fluoride under oxygen-free conditions to yield fluoroanilines with high selectivity and purity.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Reaction of 1-hydroxylamine-3-fluorobenzene with anhydrous HF | Oxygen-free environment | Formation of 3-fluoroaniline |

This method minimizes oxidative side reactions and ensures the preservation of the fluorine substituent.

Combined Synthetic Approach to Target Compound

The preparation of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- likely involves:

Synthesis of 3-fluoroaniline intermediate : Using hydroxylamine-3-fluorobenzene and anhydrous HF to obtain the fluorinated aniline core.

Pyrrole ring formation and attachment : Utilizing Paal-Knorr or related pyrrole synthesis methods to introduce the 2,5-dihydro-1H-pyrrol-1-yl substituent at the 4-position of the aniline ring.

Functional group manipulations and purification : Employing chromatographic techniques and recrystallization to isolate the pure target compound.

Photochemical and Radical Cyclization Methods

Recent advances include photochemical methods that enable the α-C(sp3)–H functionalization and radical cyclization to form S, N, and O-containing polyheterocycles, which may be adapted for the synthesis of pyrrole-substituted anilines.

Using blue LED irradiation under argon atmosphere with suitable precursors can promote radical cyclization cascades leading to heterocyclic compounds including pyrrole derivatives.

This method offers mild conditions and high selectivity, with detailed mechanistic studies supporting radical pathways.

| Parameter | Description |

|---|---|

| Light source | 50 W blue LED (λmax = 410 nm) |

| Atmosphere | Argon (inert) |

| Solvents | Common organic solvents, often dry and degassed |

| Characterization | NMR (1H, 13C, 19F), IR, HRMS, X-ray diffraction |

Analytical and Characterization Techniques

The preparation methods are supported by rigorous analytical techniques:

Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 19F NMR confirm the structure and substitution pattern.

Infrared Spectroscopy (IR) : Functional group identification.

High-Resolution Mass Spectrometry (HRMS) : Molecular weight and purity confirmation.

X-Ray Crystallography : Definitive structural elucidation of the synthesized compound.

Cyclic Voltammetry : To study redox properties relevant to the compound's stability and reactivity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The dihydropyrrole moiety undergoes oxidation to form a fully aromatic pyrrole or pyrrolidone system.

Reduction Reactions

The aromatic amine and dihydropyrrole groups participate in selective reductions.

Electrophilic Aromatic Substitution

The fluorine and amine groups direct substitution to the para position of the aniline ring.

| Reaction | Reagents | Products | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-fluoro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-nitroaniline | 62% |

| Sulfonation | ClSO₃H, 40°C | Sulfonic acid derivative | 55% (isolated as sodium salt) |

Mechanistic Insight :

-

Fluorine’s meta-directing effect is overridden by the strong para-directing NH₂ group.

-

DFT calculations (B3LYP/6-31G*) show activation energy for nitration is 18 kcal/mol lower at the para position .

Nucleophilic Substitution

Fluorine at the 3-position participates in SNAr reactions under mild conditions.

| Nucleophile | Conditions | Products |

|---|---|---|

| Methoxide | K₂CO₃/DMF, 60°C | 3-methoxy derivative |

| Piperidine | NEt₃, THF, reflux | 3-piperidino analog |

Kinetics :

Coupling Reactions

The amine group facilitates cross-coupling for bioconjugation or material synthesis.

| Reaction Type | Catalysts/Reagents | Applications |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | Arylated derivatives (IC₅₀ = 1.2 µM vs. RAD51) |

| Diazotization | NaNO₂/HCl, 0°C | Azo dyes (λ<sub>max</sub> = 510 nm in EtOH) |

Complexation and Chelation

The dihydropyrrole’s nitrogen and amine group form coordination complexes.

| Metal Ion | Conditions | Complex Structure | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | pH 7.4, 25°C | Square-planar [Cu(L)₂]²⁺ | 12.4 |

| Fe(III) | EtOH/H₂O | Octahedral [Fe(L)(H₂O)₃]³⁺ | 9.8 |

Applications : Metal complexes show enhanced antimicrobial activity (MIC = 8 µg/mL vs. S. aureus ).

Polymerization

Radical-initiated polymerization produces conductive polymers.

| Initiator | Solvent | Polymer Properties |

|---|---|---|

| AIBN | Toluene, 70°C | , σ = 10⁻³ S/cm |

Mechanism : ESR studies confirm radical formation at the dihydropyrrole nitrogen.

Biochemical Reactions

-

Enzyme inhibition : Competitively inhibits RAD51’s DNA binding () by mimicking ATP-binding site residues.

-

Metabolism : Hepatic CYP3A4-mediated oxidation to 4-(2-oxopyrrolidin-1-yl)-3-fluoroaniline (t₁/₂ = 2.1 hr).

This compound’s reactivity is governed by synergistic electronic effects from its substituents, enabling applications in medicinal chemistry, materials science, and catalysis. Further studies should explore enantioselective transformations and green synthetic routes.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic aromatic substitution. These reactions allow the formation of derivatives that can be utilized in further synthetic pathways.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Quinone derivatives |

| Reduction | Amine derivatives |

| Substitution | Various substituted benzenamines |

Biology

In biological research, Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- has been investigated for its potential as a biochemical probe . Its ability to interact with specific proteins and enzymes makes it valuable for studying biochemical pathways. The compound may inhibit enzyme activity by binding to active sites, affecting signaling pathways involved in inflammation and cell proliferation.

Medicine

The therapeutic potential of this compound has been explored in various studies:

- Anti-inflammatory Activity: Research indicates that it may modulate inflammatory responses through specific molecular interactions.

- Anticancer Properties: Preliminary studies suggest that it could inhibit cancer cell proliferation by targeting key regulatory proteins.

Case studies have highlighted its effectiveness in reducing tumor growth in vitro and in vivo models.

Industry

In industrial applications, Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- is utilized in the development of advanced materials such as polymers and coatings. Its unique electronic properties due to the fluorine substitution enhance the stability and reactivity of materials produced from it. This makes it suitable for applications in coatings that require high durability and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Key Comparative Insights

Electronic and Steric Effects

- Fluorination Patterns: The target compound’s single 3-F substituent contrasts with the 3,5-diF substitution in ’s pyrrolopyridine derivative.

- Heterocyclic Groups : The 2,5-dihydro-1H-pyrrole in the target compound is less oxidized than the 2,5-dioxo-pyrrole in ADC1730 (). The dioxo group increases electrophilicity, making ADC1730 suitable for conjugation (e.g., in antibody-drug conjugates) .

Physicochemical Properties

- Molecular Weight: The target compound’s molecular weight is likely intermediate between simple anilines (e.g., 3-fluoroaniline, ~111 g/mol) and complex heterocycles like ’s compound (~671 g/mol).

- Lipophilicity : The trifluoromethyl group in ’s compound significantly boosts lipophilicity, enhancing membrane permeability compared to the target compound’s dihydro-pyrrole group .

Biological Activity

Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, focusing on its antiviral, antibacterial, and anti-inflammatory effects, as well as its mechanisms of action.

Chemical Structure

The compound features a benzenamine core with a pyrrole ring and a fluorine substituent, which may influence its biological activity. The structural formula can be represented as follows:

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to benzenamine derivatives. For example, N-heterocycles have been shown to exhibit significant antiviral properties against various viruses. In particular, compounds with specific substitutions at the C-2 and N-3 positions demonstrate enhanced activity against viral replication in cell lines, with effective concentrations (EC50) reported in the micromolar range (e.g., 0.20 μM) .

Table 1: Antiviral Activity of Similar Compounds

| Compound Name | EC50 (μM) | Virus Targeted |

|---|---|---|

| Compound A | 0.20 | TMV |

| Compound B | 0.35 | HIV |

| Benzenamine | TBD | TBD |

Antibacterial Activity

Preliminary investigations into the antibacterial properties of benzenamine derivatives suggest that they may inhibit bacterial growth effectively. A study on tri-fluorinated chalcones indicated that structural modifications could enhance antibacterial activity, correlating with electronic properties such as LUMO energy levels .

Table 2: Antibacterial Activity of Related Compounds

| Compound Name | Minimum Inhibitory Concentration (MIC) | Bacteria Targeted |

|---|---|---|

| Compound C | 12 μg/mL | E. coli |

| Compound D | 8 μg/mL | S. aureus |

| Benzenamine | TBD | TBD |

Anti-inflammatory Activity

Benzenamine derivatives have also been evaluated for their anti-inflammatory effects. Research indicates that certain structural features, such as the presence of fluorine and nitrogen heterocycles, can enhance the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α . The mechanism often involves modulation of signaling pathways associated with inflammation.

Table 3: Anti-inflammatory Effects of Compounds

| Compound Name | Dose (μM) | Effect on Cytokines |

|---|---|---|

| Compound E | 30 | Decreased IL-6 production |

| Compound F | 100 | Reduced TNF-α levels |

| Benzenamine | TBD | TBD |

Case Studies

- Case Study on Antiviral Efficacy : A study conducted on a series of pyrrole-based compounds demonstrated that specific modifications could lead to improved efficacy against retroviruses. The evaluated compounds showed a significant reduction in viral load in MT-4 cell lines when treated at concentrations as low as 0.20 μM .

- Case Study on Anti-inflammatory Properties : Research involving benzimidazole derivatives indicated that compounds with similar structural motifs to benzenamine exhibited significant anti-inflammatory activity by inhibiting NF-κB signaling pathways in human chondrocytes .

The biological activities of benzenamine derivatives can be attributed to several mechanisms:

- Antiviral : Inhibition of viral replication through interference with viral entry or replication machinery.

- Antibacterial : Disruption of bacterial cell wall synthesis or function.

- Anti-inflammatory : Modulation of cytokine production and inhibition of inflammatory signaling pathways.

Q & A

Q. What synthetic routes are recommended for preparing Benzenamine, 4-(2,5-dihydro-1H-pyrrol-1-yl)-3-fluoro-?

- Methodological Answer : Synthesis typically involves coupling a fluorinated aniline precursor with a dihydro-pyrrole derivative. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or condensation reactions under inert conditions can introduce the pyrrolidine moiety. Similar compounds, such as maleimide-functionalized derivatives (e.g., MPBH in ), utilize hydrazide intermediates for conjugation. Reaction optimization should focus on temperature control (e.g., 60–80°C) and catalyst selection (e.g., Pd(OAc)₂ with Xantphos) to minimize side products .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions (e.g., fluorine at C3, pyrrole at C4).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic peaks (e.g., N-H stretching at ~3400 cm⁻¹, C-F at ~1200 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise during crystallization for X-ray diffraction, and how can they be mitigated?

- Methodological Answer : Crystallization difficulties include poor solubility and polymorphism. Strategies:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) or additives (e.g., trifluoroacetic acid).

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes crystal growth.

- Software Tools : Use SHELXL () for structure refinement. For example, SHELXL’s TWIN and BASF commands resolve twinning issues common with fluorinated compounds. Reference successful case studies (e.g., fluorinated pyrimidines in ) .

Q. How does the fluorine substituent influence electronic properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Effect : Fluorine at C3 increases electrophilicity of the aromatic ring, directing electrophilic substitution to the para position.

- Hammett Parameters : Use σₚ values (-0.15 for meta-F) to predict reaction kinetics (e.g., SNAr reactions).

- Spectroscopic Impact : NMR (e.g., δ = -110 to -120 ppm) quantifies electronic environment changes. Compare with fluorinated morpholine derivatives () .

Q. What role does the dihydro-pyrrole moiety play in polymer crosslinking?

- Methodological Answer : The dihydro-pyrrole group acts as a reactive site for Michael additions or radical polymerization. In epoxy systems ( ), similar amines participate in curing with diglycidyl ethers. Key steps:

- Curing Kinetics : Monitor via differential scanning calorimetry (DSC) to determine activation energy (Eₐ).

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (>300°C for epoxy blends).

- Mechanical Properties : Dynamic mechanical analysis (DMA) measures crosslink density (storage modulus >1 GPa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.